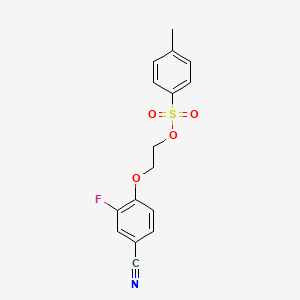
2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthylbenzène-1-sulfonate de 2-(4-cyano-2-fluorophénoxy)éthyle est un composé chimique connu pour sa structure et ses propriétés uniques. Il est souvent utilisé dans diverses applications de recherche scientifique en raison de sa réactivité et de son potentiel pour former des molécules complexes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-méthylbenzène-1-sulfonate de 2-(4-cyano-2-fluorophénoxy)éthyle implique généralement une série de réactions chimiques. Une méthode courante comprend la réaction du 4-cyano-2-fluorophénol avec l'oxyde d'éthylène pour former du 2-(4-cyano-2-fluorophénoxy)éthanol. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 4-méthylbenzènesulfonyle en présence d'une base telle que la pyridine pour donner le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthylbenzène-1-sulfonate de 2-(4-cyano-2-fluorophénoxy)éthyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe sulfonate.
Oxydation et réduction : Les groupes cyano et fluorophénoxy peuvent subir une oxydation et une réduction dans des conditions spécifiques.
Hydrolyse : La liaison ester du composé peut être hydrolysée en présence d'acides ou de bases.
Réactifs et conditions courantes
Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium peuvent être utilisés.
Oxydation : Des oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium.
Hydrolyse : Des conditions acides ou basiques utilisant l'acide chlorhydrique ou l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'hydrolyse de la liaison ester peut donner de l'acide 4-méthylbenzènesulfonique et du 2-(4-cyano-2-fluorophénoxy)éthanol .
Applications de recherche scientifique
Le 4-méthylbenzène-1-sulfonate de 2-(4-cyano-2-fluorophénoxy)éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules et les voies biologiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-méthylbenzène-1-sulfonate de 2-(4-cyano-2-fluorophénoxy)éthyle implique son interaction avec diverses cibles moléculaires. La réactivité du composé est principalement due à la présence des groupes cyano et fluorophénoxy, qui peuvent participer à diverses réactions chimiques. Ces interactions peuvent affecter les voies moléculaires et conduire à la formation de nouveaux composés ayant des propriétés différentes .
Applications De Recherche Scientifique
2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Cyano-2-fluorophenoxy)ethyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the cyano and fluorophenoxy groups, which can participate in various chemical reactions. These interactions can affect molecular pathways and lead to the formation of new compounds with different properties .
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Cyano-2-fluorophénoxy)phénoxybutylpropanoate : Un autre composé avec des groupes fonctionnels similaires, mais une structure globale différente.
Acide 4-cyano-2-fluorophénoxyacétique : Partage les groupes cyano et fluorophénoxy, mais a un squelette différent.
Unicité
Le 4-méthylbenzène-1-sulfonate de 2-(4-cyano-2-fluorophénoxy)éthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa capacité à participer à une large gamme de réactions chimiques. Cela en fait un composé précieux dans divers domaines de la recherche scientifique .
Propriétés
Numéro CAS |
917226-73-4 |
|---|---|
Formule moléculaire |
C16H14FNO4S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-(4-cyano-2-fluorophenoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H14FNO4S/c1-12-2-5-14(6-3-12)23(19,20)22-9-8-21-16-7-4-13(11-18)10-15(16)17/h2-7,10H,8-9H2,1H3 |
Clé InChI |
UCBGVURTWCEZTN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=C(C=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


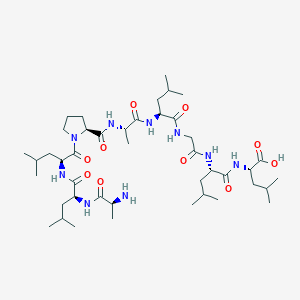
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)

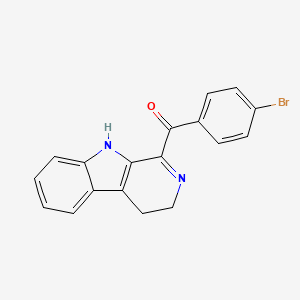
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)

![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene](/img/structure/B12603947.png)
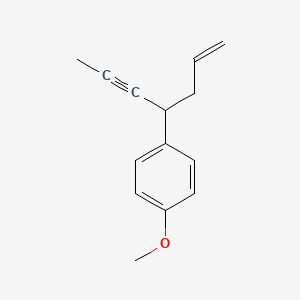
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
silane](/img/structure/B12603965.png)
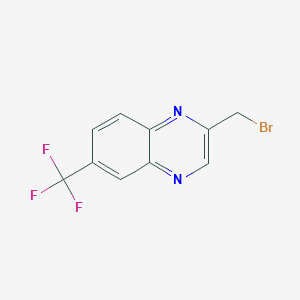
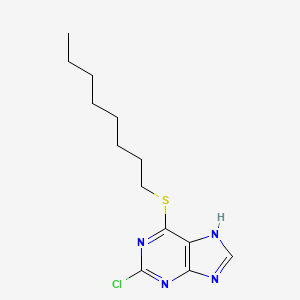
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
